molecular formula C10H12O3 B14641256 2,5-Dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one CAS No. 54755-56-5

2,5-Dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one

Cat. No.: B14641256
CAS No.: 54755-56-5
M. Wt: 180.20 g/mol
InChI Key: YLHGGYGTNOJPMU-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C10H12O3. It is a derivative of tropone, a non-benzenoid aromatic compound, and is known for its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one can be achieved through various methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the Hofmann elimination and bromination of tropinone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Selenium dioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various tropolone derivatives, which have different functional groups attached to the cycloheptatriene ring .

Scientific Research Applications

2,5-Dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in different chemical reactions, influencing biological processes and industrial applications .

Properties

CAS No.

54755-56-5

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2,5-dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H12O3/c1-6(2)7-5-10(13)9(12)4-3-8(7)11/h3-6,11H,1-2H3,(H,12,13)

InChI Key

YLHGGYGTNOJPMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C(=CC=C1O)O

Origin of Product

United States

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